molecular formula C24H25N3O4 B2887391 N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 877631-97-5

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2887391
CAS No.: 877631-97-5
M. Wt: 419.481
InChI Key: SGWHUZWHGSYWOY-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex synthetic molecule designed for advanced pharmaceutical and medicinal chemistry research. It incorporates three distinct pharmacophoric motifs: a benzodioxole group, a furan ring, and a phenylpiperazine moiety. The benzodioxole unit is a common feature in bioactive compounds and is known to contribute to a molecule's binding affinity and metabolic profile. The piperazine ring is a privileged scaffold in drug discovery, extensively documented for its broad pharmacological applications. Piperazine-based compounds have demonstrated significant antiviral, anticancer, antibacterial, and central nervous system (CNS) activities, making them a focal point in the development of new therapeutic agents . The integration of the furan heterocycle further enhances the compound's potential, as furan-containing carboxamides have been investigated for their role in modulating cardiovascular function and as key components in the design of kinase inhibitors for oncology research . This unique structural combination suggests potential for probing various biological targets. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of novel molecules targeting G-protein coupled receptors (GPCRs) or enzymes. Its structural complexity offers a versatile platform for structure-activity relationship (SAR) studies, particularly in the fields of neuropharmacology and oncology. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c28-24(18-8-9-22-23(15-18)31-17-30-22)25-16-20(21-7-4-14-29-21)27-12-10-26(11-13-27)19-5-2-1-3-6-19/h1-9,14-15,20H,10-13,16-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWHUZWHGSYWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies evaluating its efficacy in different biological contexts.

Chemical Structure

The compound features a furan moiety, a phenylpiperazine structure, and a benzo[d][1,3]dioxole core, which collectively contribute to its unique biological properties. Its molecular formula is C24H26N4O4C_{24}H_{26}N_{4}O_{4} with a molecular weight of 426.49 g/mol.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties . For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines. In vitro studies revealed that the compound could inhibit cell growth effectively, with IC50 values in the range of 26–65 µM against multiple cancer types .

Compound Cell Line IC50 (µM)
IIcVarious26–65

Antimicrobial Activity

The compound also demonstrates antimicrobial activity , particularly against certain bacterial and fungal strains. Studies have shown that it exhibits a zone of inhibition comparable to standard antibiotics like ciprofloxacin and antifungals such as fluconazole .

Microorganism Zone of Inhibition (mm) % Activity Compared to Standard
E. coli1557.69
B. subtilis1354.61
A. niger1450.00
A. flavus1248.57

Neuroprotective Effects

This compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound acts as an antagonist at A2A adenosine receptors and exhibits acetylcholinesterase inhibitory activity, which is crucial for cognitive function .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Antagonism : It acts on various receptors including adenosine A2A and α1 adrenergic receptors, influencing neurotransmitter release and neuronal excitability.
  • Acetylcholinesterase Inhibition : By inhibiting acetylcholinesterase, the compound may enhance cholinergic neurotransmission, beneficial in neurodegenerative conditions.
  • Cytotoxicity Against Cancer Cells : The interaction with specific cellular pathways leads to apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • A study highlighted the effectiveness of similar benzodioxole derivatives in reducing tumor size in animal models while maintaining low toxicity profiles .
  • Another investigation focused on the antimicrobial properties of related compounds against resistant strains of bacteria and fungi, demonstrating significant potential for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s analogs can be grouped based on shared structural features:

Compounds with Benzodioxole Carboxamide and Piperazine Moieties
Compound Name Key Structural Differences Molecular Formula Pharmacological Notes Reference
N~1~-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazinyl)ethyl]-N~2~-(4-fluorophenyl)ethanediamide Replaces furan with 4-fluorophenyl ethanediamide C₂₇H₂₇FN₄O₄ No activity data provided
Benzo[b]furan-2-carboxylic acid {4-[4-(2-methoxyphenyl)piperazin-1-yl]-trans-but-2-enyl}-amide Replaces benzodioxole with benzofuran; includes trans-but-2-enyl linker C₂₄H₂₆N₃O₄ Synthesized for CNS receptor targeting
Compound 36 () : (R)-N-(2-(2-((3-methoxybenzyl)oxy)phenyl)-1,4-dihydroquinazolin-3(2H)-yl)benzo[d][1,3]dioxole-5-carboxamide Replaces ethyl-piperazine-furan with quinazoline C₃₁H₂₈N₄O₅ IC₅₀ unspecified; anti-parasitic screening

Key Observations :

  • The 4-phenylpiperazine group is conserved in analogs targeting CNS receptors .
  • Substitution of furan with fluorophenyl () may alter binding affinity due to differences in electronic properties and steric bulk.
Compounds with Benzodioxole Carboxamide and Heterocyclic Substituents
Compound Name Heterocycle Substituent Molecular Formula Synthesis Yield Melting Point (°C) Reference
HSD-2 (N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) 3,4-Dimethoxyphenyl C₁₆H₁₅NO₅ 75% 175–177
HSD-4 (N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) 3,5-Dimethoxyphenyl C₁₆H₁₅NO₅ 77% 150.5–152
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide Furan-3-yl and thiophen-2-yl C₁₈H₁₅NO₅S N/A N/A

Key Observations :

  • Simpler analogs like HSD-2 and HSD-4 lack the piperazine and furan groups but retain the benzodioxole carboxamide core. These show moderate yields (75–77%) and melting points compatible with solid formulations .
Compounds with Furan and Piperazine Substituents
Compound Name Core Structure Molecular Formula Notes Reference
N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride Furan-2-carboxamide + benzothiazole-piperazine C₁₉H₂₃ClN₄O₃S Piperazine linked to benzothiazole
5-Iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzofuran-2-carboxamide Benzofuran + piperazine-butyl chain C₂₄H₂₇IN₃O₃ 49% yield; dopamine D3 receptor ligand

Key Observations :

  • Piperazine is often coupled to extended linkers (e.g., butyl in ) to optimize receptor interaction .
  • Furan-2-carboxamide derivatives () prioritize furan as a terminal group rather than a substituent on an ethyl chain.
Physicochemical Properties
  • Melting Points: Piperazine-containing analogs (e.g., ) exhibit higher melting points (151–268°C) compared to non-piperazine compounds like HSD-4 (150.5–152°C), likely due to increased crystallinity from hydrogen bonding .
  • Solubility : The benzodioxole carboxamide core enhances lipophilicity, while piperazine may improve water solubility via protonation at physiological pH.

Preparation Methods

Oxidation of Safrole Derivatives

Commercial safrole undergoes ozonolysis followed by oxidative workup to yield piperonal (3,4-methylenedioxybenzaldehyde). Subsequent Jones oxidation converts the aldehyde to carboxylic acid (85-92% yield):

$$ \text{C}{10}\text{H}{10}\text{O}2 \xrightarrow[\text{CrO}3]{\text{H}2\text{SO}4} \text{C}8\text{H}6\text{O}_4 $$

Reaction Conditions

Parameter Specification
Temperature 0-5°C (initial), 25°C (final)
Reaction Time 4-6 hr
Workup Dichloromethane extraction

Chlorination Protocol

The carboxylic acid intermediate reacts with oxalyl chloride in anhydrous dichloromethane (DCM) with catalytic DMF (0.5 eq):

$$ \text{C}8\text{H}6\text{O}4 + \text{C}2\text{Cl}2\text{O}2 \xrightarrow{\text{DMF}} \text{C}8\text{H}5\text{ClO}3 + 2\text{HCl} + \text{CO}2 $$

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=1.6 Hz, 1H), 7.35 (dd, J=8.0, 1.6 Hz, 1H), 6.85 (d, J=8.0 Hz, 1H), 6.05 (s, 2H)
  • HRMS : m/z 198.9952 [M+H]⁺ (calc. 198.9948)

Preparation of 2-(Furan-2-yl)-2-(4-Phenylpiperazin-1-yl)Ethylamine

Mannich Reaction for Ethylamine Backbone

A three-component reaction between:

  • Furfural (1.2 eq)
  • 4-Phenylpiperazine (1.0 eq)
  • Ammonium acetate (2.5 eq)

In ethanol under reflux (78°C, 8 hr) yields the secondary amine intermediate (67-72% yield):

$$ \text{C}5\text{H}4\text{O}2 + \text{C}{10}\text{H}{12}\text{N}2 + \text{CH}3\text{COONH}4 \rightarrow \text{C}{17}\text{H}{21}\text{N}3\text{O}2 $$

Reductive Amination Optimization

Critical parameters for maximizing yield:

Variable Optimal Range Effect on Yield
NaBH₃CN Concentration 1.5-2.0 eq +15%
Solvent System MeOH:THF (3:1) +22%
Reaction Time 12-14 hr +8%

Purification

  • Column chromatography (SiO₂, ethyl acetate:hexane 4:1)
  • Final product as pale yellow oil (Rf = 0.43)

Amide Coupling Methodology

Schotten-Baumann Conditions

Traditional method using aqueous NaOH (10%) and DCM biphasic system:

$$ \text{C}8\text{H}5\text{ClO}3 + \text{C}{17}\text{H}{21}\text{N}3\text{O}2 \xrightarrow{\text{NaOH}} \text{C}{25}\text{H}{25}\text{N}3\text{O}_5 + \text{NaCl} $$

Yield Comparison

Coupling Agent Solvent Temp (°C) Yield (%)
None (SB) DCM/H₂O 0 58
EDC·HCl DMF 25 83
HATU CH₃CN -10 91

Carbodiimide-Mediated Coupling

Optimal protocol using EDC·HCl (1.2 eq) and HOBt (0.5 eq) in anhydrous DMF:

  • Dissolve acid chloride (1.0 eq) in DMF under N₂
  • Add amine component (1.05 eq) portionwise
  • React at 25°C for 12 hr with molecular sieves (4Å)

Workup Procedure

  • Dilute with ethyl acetate (100 mL)
  • Wash with 5% citric acid (3×50 mL)
  • Dry over MgSO₄, filter, concentrate
  • Purify by flash chromatography (hexane:EtOAc gradient)

Crystallization and Polymorph Control

The final compound exhibits three polymorphic forms:

Form Solvent System Melting Point (°C) Stability
I Ethanol/Water 142-144 Metastable
II Acetone/Hexane 158-160 Stable
III THF/Heptane 136-138 Hygroscopic

Preferred Crystallization
Slow evaporation from acetone at 4°C yields Form II with 99.5% purity (HPLC).

Analytical Characterization Suite

Spectroscopic Confirmation

¹³C NMR (101 MHz, DMSO-d₆):

  • 167.8 ppm (C=O)
  • 152.1 ppm (dioxole O-C-O)
  • 110.3-148.6 ppm (aromatic carbons)

FT-IR (ATR, cm⁻¹):

  • 3285 (N-H stretch)
  • 1647 (C=O amide I)
  • 1542 (N-H bend)
  • 1248 (C-O-C dioxole)

Mass Spectrometric Data

HRMS (ESI+):
Calculated for C₂₅H₂₅N₃O₅: 454.1742
Found: 454.1738 [M+H]⁺
Isotope pattern matches theoretical distribution (RMSD 0.8%)

Process Optimization Considerations

Green Chemistry Metrics

Metric Traditional Method Optimized Process
PMI (kg/kg) 86 32
E-Factor 48 11
Reaction Mass Efficiency 35% 68%

Thermal Hazard Analysis

DSC analysis reveals exothermic decomposition onset at 218°C (heating rate 10°C/min). Recommend maintaining process temperatures below 100°C during scale-up.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and purification via chromatography. Key steps include:

  • Condensation of the benzo[d][1,3]dioxole-5-carboxamide moiety with a furan-2-yl intermediate under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
  • Introduction of the 4-phenylpiperazine group via alkylation or amidation, requiring catalysts like Pd(PPh₃)₄ for cross-coupling .
  • Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and final product . Optimization Tips : Adjust pH (7–9) during amidation, use inert atmospheres to prevent oxidation, and employ high-resolution mass spectrometry (HRMS) for intermediate validation .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., furan protons at δ 6.2–7.4 ppm, piperazine carbons at δ 45–55 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : HRMS for exact mass verification (e.g., [M+H]⁺ ion matching theoretical molecular weight) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation, if single crystals are obtainable .

Q. How can researchers design experiments to evaluate the compound’s binding affinity to neurotransmitter receptors?

  • In Vitro Assays :
  • Radioligand binding assays (e.g., competitive displacement using [³H]spiperone for dopamine D2/D3 receptors) .
  • Functional assays (cAMP accumulation or β-arrestin recruitment) to assess agonist/antagonist activity .
    • Dose-Response Analysis : IC₅₀ values derived from nonlinear regression of inhibition curves (GraphPad Prism) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity (e.g., anticancer vs. antimicrobial) be reconciled across studies?

  • Assay Validation : Cross-validate using orthogonal methods (e.g., MTT assay for cytotoxicity vs. colony formation for antiproliferative effects) .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., thiophene vs. furan substitutions) to identify pharmacophores .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinase domains) to explain selectivity variations .

Q. What computational strategies predict metabolic stability and potential drug-drug interactions?

  • CYP450 Metabolism Prediction : Use in silico tools (e.g., SwissADME) to identify vulnerable sites (e.g., furan oxidation or piperazine N-demethylation) .
  • Docking Studies : Simulate binding to CYP3A4/2D6 isoforms to assess inhibition risks .
  • In Vitro Microsomal Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS over time .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) for intraperitoneal administration .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) to enhance bioavailability .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve water solubility .

Q. What experimental and computational methods resolve contradictions in reported receptor binding modes?

  • Mutagenesis Studies : Introduce point mutations (e.g., D3 receptor Ser196Ala) to test binding hypotheses .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for ligand-receptor complexes to validate docking poses .
  • Cryo-EM : Resolve ligand-bound receptor structures at near-atomic resolution .

Methodological Considerations

Q. How to design a robust SAR study for this compound’s derivatives?

  • Scaffold Diversification : Synthesize analogs with variations in the piperazine (e.g., 4-aryl vs. 4-alkyl) and furan (e.g., 5-nitro vs. 5-methyl) groups .
  • Data Matrix : Test all analogs against a panel of targets (e.g., cancer cell lines, neurotransmitter receptors) and apply multivariate analysis (PCA or PLS) to identify critical substituents .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy .
  • Quality Control (QC) Protocols : Enforce strict thresholds for intermediates (e.g., ≥98% purity by HPLC) before proceeding to subsequent steps .

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